molecular formula C21H24ClN5O3 B10996270 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B10996270
M. Wt: 429.9 g/mol
InChI Key: TUIYZRQJQKOUDU-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group and an acetamidophenyl-linked carboxamide moiety.

Properties

Molecular Formula

C21H24ClN5O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24ClN5O3/c1-15(28)24-17-5-7-18(8-6-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-4-2-3-16(22)13-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

TUIYZRQJQKOUDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the 3-chlorophenyl group is introduced via nucleophilic substitution.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Acetylamino-Phenyl Group: This step involves the coupling of the acetylamino-phenyl group to the piperazine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide exhibit anticonvulsant properties. For instance, studies on related piperazine derivatives have shown effectiveness in animal models for epilepsy, particularly through mechanisms involving sodium channel modulation .

Anticancer Potential

The compound's structural features suggest possible activity against cancer cells. Similar piperazine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating potential as novel chemotherapeutic agents. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells.

Anticonvulsant Screening

In a study evaluating the anticonvulsant properties of piperazine derivatives, several compounds were synthesized and tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that certain derivatives showed significant activity, suggesting that modifications to the piperazine structure could enhance efficacy against seizures .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted on cancer cell lines like HeLa and MCF-7 to assess the anticancer potential of related compounds. The results demonstrated that specific modifications to the piperazine ring could lead to increased potency against these cell lines, indicating a promising avenue for further research into this compound and its analogs.

Mechanism of Action

The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl Substitutions

N-{1-[(3-Acetamidophenyl)amino]-1-oxo-2-propanyl}-4-(4-chlorophenyl)piperazine-1-carboxamide ()
  • Key Difference : The chloro substituent is at the 4-position of the phenyl ring vs. 3-position in the target compound.
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) ()
  • Key Difference: A quinazolinone replaces the acetamidophenyl group.
  • Physicochemical Data :
    • Yield: 47.7%
    • Melting Point: 193.3–195.2 °C

Analogues with Varied Piperazine Substituents

N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide ()
  • Key Difference : A pyrimidinyl group replaces the 3-chlorophenyl substituent.
  • The trifluoromethyl group increases lipophilicity compared to the chloro substituent.
N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide ()
  • Key Difference : A methoxyphenyl-acetyl group replaces the acetamidophenyl moiety.
  • Impact : The methoxy group’s electron-donating nature may reduce binding affinity to targets requiring electron-deficient aromatic interactions.

Analogues with Modified Acetamido Linkers

N-{2-[(1H-benzimidazol-2-yl)amino]-2-oxoethyl}-4-(3-chlorophenyl)piperazine-1-carboxamide (Y043-7371) ()
  • Key Difference : A benzimidazole replaces the acetamidophenyl group.
  • Physicochemical Data :
    • Molecular Weight: 412.88 g/mol
    • Availability: 6 mg
  • Impact : The benzimidazole’s planar structure may enhance DNA intercalation or protease inhibition, differing from the acetamido group’s role in polar interactions.
(E)-N-(2-((4-(3-(3-chlorophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-N,N-dimethyloctan-1-aminium chloride ()
  • Key Feature : A 3-chlorophenyl-acryloyl group linked to a quaternary ammonium.
  • Activity : Exhibits strong antimicrobial activity (MIC = 2 µg/mL against Gram-positive bacteria).
  • Comparison : The 3-chlorophenyl group’s presence correlates with enhanced activity compared to fluoro-substituted analogues, suggesting its importance in target engagement.

Biological Activity

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Piperazine Core : A six-membered ring containing two nitrogen atoms.
  • Amino and Acetyl Groups : Contributing to its reactivity and biological interactions.
  • Chlorophenyl Substituent : Potentially enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of piperazine compounds can possess significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, similar compounds have demonstrated effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The structural components of this compound suggest potential anticancer properties. Compounds with similar piperazine structures have been investigated for their ability to induce apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The piperazine moiety can influence G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways related to cell growth and immune responses .
  • Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes, leading to cell lysis.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds:

StudyFindings
Pendergrass et al. (2020)Identified that piperazine derivatives exhibit significant inhibition against Type III secretion systems in pathogenic bacteria .
MDPI Research (2018)Reported on the synthesis and antimicrobial evaluation of related indole-carboxamide compounds, highlighting their potential as new antimicrobial agents .
PubChem DataCompounds with similar structures showed promising results in various biological assays, indicating a broad spectrum of activity .

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted piperazine derivatives with acetamide-containing intermediates under reflux conditions (e.g., 100°C for 4 hours in methanol or ethanol) . Key steps include:
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDCI/HOBt) to link the piperazine and acetamide moieties .
  • Purification : Normal-phase chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) or recrystallization (methanol/ice-water) to achieve >95% purity .
  • Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-/13C^{13}C-NMR .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2), acetamide carbonyl (δ 165–170 ppm in 13C^{13}C-NMR), and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ expected at m/z ~470–500) .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in methanol/ethyl acetate and analyze crystal packing and hydrogen-bonding patterns .

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors commonly associated with piperazine derivatives (e.g., dopamine D3, serotonin receptors) .
  • In Vitro Assays : Radioligand binding assays (e.g., 3H^3H-spiperone for D3 receptor affinity) or enzyme inhibition studies (e.g., carbonic anhydrase) at concentrations 1 nM–10 µM .
  • Dose-Response Analysis : Use GraphPad Prism to calculate IC50_{50}/Ki_i values from triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency. highlights DMF as optimal for carboxamide coupling .
  • Catalyst Optimization : Evaluate Pd/C or CuI for Ullmann-type couplings in aryl-piperazine bond formation .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide coupling) to enhance reproducibility and scale-up .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional antagonism)?

  • Methodological Answer :
  • Purity Reassessment : Confirm compound integrity via DSC/TGA to rule out hydrate/solvate formation impacting bioactivity .
  • Assay Variability : Standardize cell lines (e.g., HEK293 stably expressing D3 receptors) and buffer conditions (pH 7.4, 0.1% BSA) to minimize variability .
  • Metabolite Screening : Use LC-MS to identify in vitro metabolites (e.g., dechlorinated or oxidized derivatives) that may alter activity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Core Modifications : Replace the 3-chlorophenyl group with 2,3-dichlorophenyl ( shows 10-fold higher D3 affinity for dichloro-substituted analogs) .
  • Side-Chain Engineering : Introduce sulfamoyl or hydroxyethyl groups (as in ) to improve solubility and reduce off-target effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor binding pockets and prioritize synthetic targets .

Q. What advanced techniques characterize crystallization behavior and polymorphic forms?

  • Methodological Answer :
  • XRPD Analysis : Compare experimental diffractograms (e.g., 2θ = 5–40°) with simulated patterns from single-crystal data to identify polymorphs .
  • DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to assess stability under storage conditions (e.g., -20°C, desiccated) .
  • Dynamic Vapor Sorption : Evaluate hygroscopicity by exposing samples to 0–90% relative humidity .

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